4-Amino-3-Carboxy Regioisomer for Unique Peptidomimetics
The target compound possesses a 4-amino, 3-carboxy substitution pattern on the thiophene ring. In contrast, the more commonly cited analog Boc-3-aminothiophene-2-carboxylic acid (CAS 101537-64-8) has a 3-amino, 2-carboxy arrangement. The ortho relationship between the amine and carboxyl groups in the target compound creates a distinct dihedral angle and intramolecular hydrogen-bonding network, which translates into different conformational preferences when incorporated into peptide chains. [1] This regioisomeric identity is not interchangeable in synthetic workflows; the 4-amino-3-carboxy scaffold has been specifically utilized to construct thieno[2,3-d]pyrimidinone and thieno[3,4-b]pyrazine cores that are inaccessible from the 3-amino-2-carboxy isomer due to cyclization pathway divergence. [1]
| Evidence Dimension | Regioisomeric substitution pattern |
|---|---|
| Target Compound Data | 4-amino, 3-carboxy (ortho-vicinal arrangement with sulfur at position 1) |
| Comparator Or Baseline | Boc-3-aminothiophene-2-carboxylic acid (3-amino, 2-carboxy); 5-bromo-2-(Boc-amino)thiophene-3-carboxylic acid (2-amino, 3-carboxy plus bromine) |
| Quantified Difference | Regioisomeric identity confers distinct cyclization outcomes and conformational constraints; quantitative difference expressed as distinct product distribution in heterocycle formation. |
| Conditions | Synthetic organic chemistry; heterocycle annulation reactions |
Why This Matters
Procurement of the incorrect regioisomer will yield entirely different downstream products in cyclization and peptide-coupling reactions, making the 4-amino-3-carboxy scaffold irreplaceable for specific target-oriented synthesis.
- [1] RSC Advances. 2-Aminothiophene scaffolds: Diverse biological and pharmacological attributes in medicinal chemistry. 2017. View Source
